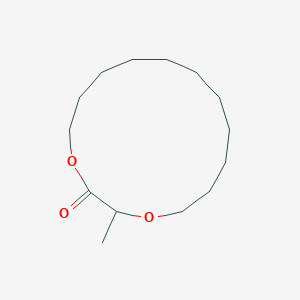
1,4-Dioxacyclopentadecan-2-one, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a lactone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,4-Dioxacyclopentadecan-2-one, 3-methyl- .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxacyclopentadecan-2-one, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,4-Dioxacyclopentadecan-2-one, 3-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the fragrance industry for its musk-like odor
Mécanisme D'action
The mechanism of action of 1,4-Dioxacyclopentadecan-2-one, 3-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes or proteins, altering their function. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its chemical structure and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Methyl-13-tridecanolide: Known for its musky odor but differs in its chemical structure.
12-Methyl-9-oxa-14-tetradecanolide: Another musk compound with a different odor profile.
Muscolide: Possesses a musk note but with distinct sensory qualities.
Uniqueness
1,4-Dioxacyclopentadecan-2-one, 3-methyl- is unique due to its specific musk-like odor and its chemical stability. Its structure allows for various chemical modifications, making it versatile for different applications .
Propriétés
Numéro CAS |
330952-48-2 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
3-methyl-1,4-dioxacyclopentadecan-2-one |
InChI |
InChI=1S/C14H26O3/c1-13-14(15)17-12-10-8-6-4-2-3-5-7-9-11-16-13/h13H,2-12H2,1H3 |
Clé InChI |
RWLBBLUDDPADQD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OCCCCCCCCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


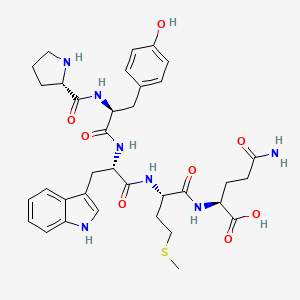
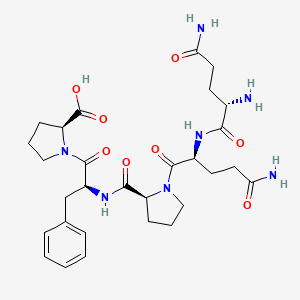
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
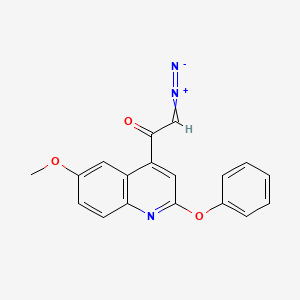

![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
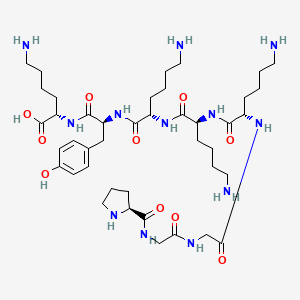
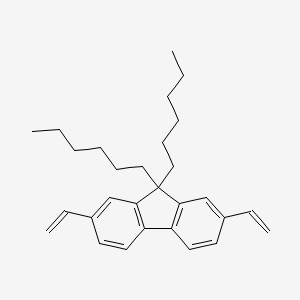
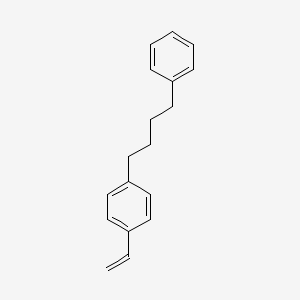
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
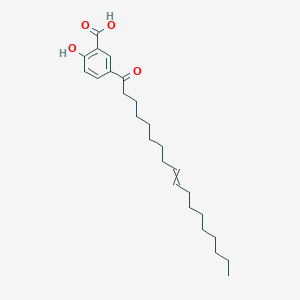
![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
